4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptane-1-carboxylic acid
CAS No.: 1989800-51-2
Cat. No.: VC11655928
Molecular Formula: C23H23NO4
Molecular Weight: 377.4 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1989800-51-2 |
|---|---|
| Molecular Formula | C23H23NO4 |
| Molecular Weight | 377.4 g/mol |
| IUPAC Name | 4-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylic acid |
| Standard InChI | InChI=1S/C23H23NO4/c25-20(26)22-9-11-23(14-22,12-10-22)24-21(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,24,27)(H,25,26) |
| Standard InChI Key | JNSFAJAGTIACTH-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(CCC1(C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a bicyclo[2.2.1]heptane core, a bicyclic hydrocarbon system comprising two fused cyclohexane rings sharing three carbon atoms. This structure imposes significant steric constraints, favoring well-defined conformational states. The Fmoc group, a widely used amino-protecting agent in solid-phase peptide synthesis (SPPS), is attached to the 4-amino position, while a carboxylic acid moiety occupies the 1-position of the bicyclic system.
Table 1: Key Molecular Properties
The predicted physicochemical properties, such as the moderate pKa (~4.5), suggest compatibility with aqueous-organic solvent systems commonly used in peptide synthesis .
Synthetic Pathways and Optimization
Fmoc Protection Strategy
Physicochemical and Spectroscopic Properties
Stability and Reactivity
The bicyclo[2.2.1]heptane core enhances thermal and chemical stability compared to linear analogs. The Fmoc group, while stable under acidic and neutral conditions, is cleavable via piperidine treatment in dimethylformamide (DMF), enabling sequential peptide assembly .
Spectroscopic Characterization
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NMR: ¹H NMR spectra typically show distinct signals for the fluorenyl aromatic protons (δ 7.2–7.8 ppm) and the bicyclic methane protons (δ 1.5–2.5 ppm).
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IR: Stretching vibrations for the carbonyl groups (Fmoc carbamate: ~1690–1720 cm⁻¹; carboxylic acid: ~1700–1750 cm⁻¹) dominate the infrared profile .
Applications in Peptide Science and Drug Discovery
Conformational Restriction in Peptide Design
Incorporating this bicyclic β-amino acid into peptide chains imposes rigid secondary structures, such as helices or turns, enhancing receptor binding specificity and metabolic stability. For instance, derivatives of similar bicyclic frameworks have demonstrated improved inhibition of proteolytic enzymes like HIV-1 protease .
Foldamer Development
The compound’s structural rigidity makes it a promising building block for foldamers—synthetic oligomers that mimic natural biopolymers. These systems show potential in catalysis and molecular recognition, leveraging preorganized conformations for selective interactions .
Comparative Analysis with Structural Analogs
Piperidine-Based Fmoc Derivatives
While piperidine derivatives (e.g., 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid) lack bicyclic constraints, their flexibility suits applications requiring conformational adaptability, such as protease substrates .
Future Research Directions
Expanding Synthetic Methodologies
Developing enantioselective routes to access pure stereoisomers remains critical, given the compound’s four stereocenters. Catalytic asymmetric hydrogenation or enzymatic resolution techniques could address this challenge.
Biological Activity Profiling
Systematic studies evaluating cytotoxicity, bioavailability, and target engagement are essential to unlock therapeutic potential. Preliminary data on analogous bicyclic compounds suggest promise in oncology and neurology .
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